molecular formula C8H18N2O B1385103 N-Ethyl-3-(propylamino)propanamide CAS No. 1040691-87-9

N-Ethyl-3-(propylamino)propanamide

Cat. No.: B1385103
CAS No.: 1040691-87-9
M. Wt: 158.24 g/mol
InChI Key: AYZZIDJIAURYDC-UHFFFAOYSA-N
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Description

N-Ethyl-3-(propylamino)propanamide is a biochemical used for proteomics research . Its molecular formula is C8H18N2O and it has a molecular weight of 158.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . More detailed structural analysis wasn’t available in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented in the available resources. Its molecular weight is 158.24 , but other properties like melting point, boiling point, and solubility need further investigation.

Scientific Research Applications

1. Application in SARS-CoV-2 Treatment Trials

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a compound with a fragment similar to Brequinar, is utilized in SARS-CoV-2 treatment trials. This compound was synthesized through a reaction involving tryptamine and flurbiprofen, showing potential in the treatment of COVID-19 (Manolov, Ivanov, & Bojilov, 2020).

2. Potential in Anticonvulsant Studies

Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to N-Ethyl-3-(propylamino)propanamide, demonstrated efficacy in anticonvulsant studies. These compounds were synthesized and tested in mice, showing significant activity against seizures and suggesting potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

3. Use in Migraine Treatment

(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound related to this compound, was synthesized as an orally bioavailable KCNQ2 potassium channel opener. It showed significant activity in reducing cortical spreading depressions in a rat model of migraine, indicating its potential as a treatment for migraines (Wu et al., 2003).

4. Role in Melatonin Receptor Binding

A study involving fluoren-9-yl ethyl amides, closely related to this compound, demonstrated their ability to bind to human melatonin MT(1) and MT(2) receptors. This research suggests potential applications in regulating circadian rhythms and managing sleep disorders (Epperson et al., 2004).

5. Inhibition of Cell Viability in Breast Cancer

Novel L-serinamides, including substituted (S)-2-(benzylideneamino)-3-hydroxy-N-tetradecylpropanamides, have been synthesized and tested for their potential as anti-tumor compounds. These compounds showed significant inhibition of cell viability in chemoresistant breast cancer cell lines, indicating their potential in cancer treatment (Liu et al., 2010).

Mechanism of Action

The mechanism of action of N-Ethyl-3-(propylamino)propanamide is currently not available . Further studies are required to elucidate how this compound interacts with biological systems.

Properties

IUPAC Name

N-ethyl-3-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-6-9-7-5-8(11)10-4-2/h9H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZIDJIAURYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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